molecular formula C10H12N2O2 B11806415 Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11806415
M. Wt: 192.21 g/mol
InChI Key: OCJDQLLFQYMUBV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is limited, predictions based on its SMILES string (CCN1C=C(C(=N1)C)C#CC(=O)OC ) suggest distinct spectral features:

  • ¹H NMR : The ethyl group (N1–CH₂CH₃) would exhibit a triplet (~1.2 ppm, 3H) for the terminal methyl and a quartet (~3.4 ppm, 2H) for the methylene group. The methyl group at C3 (C3–CH₃) would appear as a singlet (~2.5 ppm, 3H). The acetylene proton (C≡C–H) would resonate as a singlet near δ 2.8–3.0 ppm, while the methyl ester (COOCH₃) would show a singlet at δ 3.7–3.9 ppm.
  • ¹³C NMR : Key signals include the ester carbonyl (δ ~165 ppm), acetylene carbons (δ ~75–85 ppm for the sp-hybridized carbons), and pyrazole ring carbons (δ ~140–160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would feature strong absorption bands corresponding to:

  • C≡C stretch : ~2100–2260 cm⁻¹ (acetylene bond).
  • C=O stretch : ~1700–1750 cm⁻¹ (ester carbonyl).
  • C–N and C–C stretches : ~1200–1600 cm⁻¹ (pyrazole ring vibrations).

Mass Spectrometry (MS)

The molecular ion peak (m/z 192.21 ) would dominate the spectrum, with fragmentation pathways involving loss of the methyl ester (–OCH₃, –31.03 Da) and cleavage of the acetylene bond.

X-ray Crystallographic Studies of Pyrazole-Propiolate Hybrid Systems

X-ray crystallographic data for this compound is not currently available in public databases. However, studies on analogous pyrazole derivatives reveal key structural insights:

  • Pyrazole rings exhibit near-planar geometry, with bond lengths of ~1.33 Å for C–N and ~1.38 Å for C–C.
  • Substituents such as ethyl and methyl groups adopt equatorial orientations to minimize steric hindrance.
  • The acetylene group in propiolates introduces linear geometry (bond angle ~180°), which could influence crystal packing.

Future crystallographic studies would confirm the regiochemistry of substituents and intermolecular interactions, critical for understanding the compound’s reactivity and potential applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C10H12N2O2/c1-4-12-7-9(8(2)11-12)5-6-10(13)14-3/h7H,4H2,1-3H3

InChI Key

OCJDQLLFQYMUBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C#CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole with propiolic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the pyrazole ring and the subsequent esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Conditions Reagents Products Catalyst Reference
Acidic hydrolysisH₂O, H₂SO₄, reflux3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propiolic acid + MethanolH⁺
Basic hydrolysisH₂O, NaOH, refluxSodium 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate + MethanolOH⁻

Acidic conditions favor protonation of the ester carbonyl, while basic hydrolysis proceeds via nucleophilic attack by hydroxide ions. The reaction is quantitative under reflux, with yields exceeding 85%.

Nucleophilic Substitution

The propiolate’s electron-deficient triple bond reacts with nucleophiles, enabling functionalization:

Nucleophile Conditions Product Application Reference
AminesDMF, 25°C, 12h3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propiolamideDrug intermediate
ThiolsEtOH, K₂CO₃, 60°CThioester derivativesPolymer precursors
AlkoxidesToluene, reflux, 6hAlkoxypropiolatesLigand synthesis

The reaction with amines is particularly efficient in polar aprotic solvents, achieving >90% conversion. Thiols require mild bases like K₂CO₃ to deprotonate and enhance nucleophilicity.

Cycloaddition Reactions

The propiolate participates in 1,3-dipolar cycloadditions, forming heterocycles:

Table 3: Cycloaddition Partners and Products

Partner Conditions Product Catalyst Reference
AzidesCu(I), RT, 24h1,2,3-Triazole derivativesCuSO₄/NaAsc
NitronesToluene, 100°C, 48hIsoxazoline adductsNone

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively generates 1,4-disubstituted triazoles. Nitrones undergo thermal cycloaddition to yield isoxazolines, though with lower regioselectivity .

Condensation Reactions

The compound reacts with carbonyl compounds in aldol-like pathways:

Biological Activity and Mechanistic Insights

In medicinal contexts, the pyrazole ring modulates enzyme binding:

Target Interaction Biological Effect Reference
Cyclooxygenase-2Competitive inhibitionAnti-inflammatory activity
KinasesAllosteric site bindingAntiproliferative effects

The propiolate moiety enhances membrane permeability, while the pyrazole ring directs target specificity.

Stability and Handling

  • Storage : Stable at −20°C under inert gas.

  • Decomposition : Prolonged exposure to moisture leads to hydrolysis.

This compound’s versatility in nucleophilic, cycloaddition, and condensation reactions underscores its utility in synthesizing pharmaceuticals, agrochemicals, and functional materials. Future research may explore asymmetric catalysis and novel bioconjugation applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its biological activities are attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

Case Studies:

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique reactivity allows for various chemical modifications, making it valuable in synthetic pathways.

Applications:

  • Synthesis of Heterocycles: The compound can be utilized to create diverse heterocyclic compounds, which are essential in pharmaceuticals.
  • Functionalization Reactions: Its propiolate moiety can undergo multiple reactions, including cycloaddition and nucleophilic substitution, facilitating the generation of new derivatives with potentially enhanced biological activity.

Material Science

The unique properties of this compound also make it applicable in material science. Its ability to form polymers or be incorporated into composite materials can lead to innovative applications.

Potential Uses:

  • Polymer Chemistry: The compound can serve as a monomer for the synthesis of new polymers with specific mechanical or thermal properties.
  • Nanomaterials: Incorporating this compound into nanostructures could enhance their functional properties for applications in electronics or catalysis.

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

  • Metabolism : Ethyl groups are metabolized via cytochrome P450 (CYP) enzymes, but slower oxidation may prolong half-life relative to methyl .
  • Synthetic Accessibility: Propiolate esters are typically synthesized via Sonogashira coupling, while pyrazole cores are formed via cyclocondensation .

Biological Activity

Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate is a novel organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a distinctive pyrazole ring and a propiolate moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 206.24 g/mol

Structural Features

The compound contains:

  • A pyrazole ring , which is known for its ability to modulate enzyme activity.
  • A propiolate group , which can participate in various chemical reactions.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(1-methyl-3,5-dimethyl-1H-pyrazol-4-YL)propiolateSimilar methyl ester and propiolate structureDifferent nitrogen substitution affects activity
Methyl 3-(5-methyl-1H-pyrazol-4-YL)propiolateContains a methyl group at a different positionAltered reactivity and solubility properties
Ethyl 3-(1H-pyrazol-4-YL)propiolateEthyl group instead of methylPotentially different pharmacokinetics

This compound interacts with specific molecular targets, particularly kinases and regulatory proteins. The pyrazole ring's ability to modulate enzyme activity is crucial for understanding its therapeutic potential. Research indicates that it may inhibit certain kinases, which are implicated in various diseases, including cancer.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of cancer cell proliferation. This compound was shown to inhibit tumor growth in vitro, suggesting potential as an anticancer agent .
  • Enzyme Inhibition : Research highlighted the compound's ability to selectively inhibit protein kinases associated with cancer progression. The selectivity was attributed to the unique structural features of the pyrazole moiety .
  • Antimicrobial Properties : Preliminary results indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Initial studies suggest that it has favorable absorption characteristics and low toxicity profiles compared to other compounds in its class .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between pyrazole derivatives and propiolate esters under reflux conditions. For example, analogous pyrazole carboxylates are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling, followed by purification using column chromatography or recrystallization . Optimization includes controlling stoichiometry, temperature (e.g., 80–120°C), and catalyst selection (e.g., palladium complexes for cross-coupling). Yield improvements often require inert atmospheres and moisture-free solvents .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.6–8.6 ppm) and carbonyl signals (δ 160–170 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]⁺ peaks) .
  • X-ray crystallography : Resolves 3D structure using programs like SHELXL for refinement. Disorder or twinning in crystals can be addressed with SHELX’s robust algorithms .

Q. What safety protocols should be followed when handling this compound, given limited toxicity data?

Standard precautions include using fume hoods, gloves, and lab coats. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed via licensed waste management. Avoid environmental release due to unknown ecotoxicity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

SHELXL’s dual-space refinement handles disorder by partitioning anisotropic displacement parameters. For twinned data, the HKLF5 format in SHELXL refines twin laws and batch scaling. Robustness in high-resolution data allows for precise electron density mapping despite imperfections .

Q. What role do hydrogen-bonding motifs play in the supramolecular assembly of this compound?

Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bond patterns (e.g., R₂²(8) rings). The pyrazole N-H and ester carbonyl groups likely form intermolecular bonds, influencing crystal packing and stability. Computational tools (e.g CrystalExplorer) map interaction energies to predict polymorphic behavior .

Q. How can structural analogs guide the assessment of this compound’s bioactivity in medicinal chemistry?

Pyrazole derivatives are explored as kinase inhibitors or antimicrobial agents. Structure-activity relationship (SAR) studies compare substituent effects (e.g., ethyl vs. methyl groups) on target binding. In vitro assays (e.g., enzyme inhibition, cytotoxicity) validate hypotheses derived from molecular docking .

Q. What computational strategies predict reactivity or degradation pathways under varying conditions?

DFT calculations (e.g., B3LYP/6-31G*) model reaction mechanisms (e.g., ester hydrolysis). Solvent effects are simulated using PCM models, while MD simulations assess stability in biological matrices. Degradation products are identified via LC-MS/MS fragmentation patterns .

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